molecular formula C9H10F3NO2 B8411473 ethyl 4-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

ethyl 4-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B8411473
M. Wt: 221.18 g/mol
InChI Key: FBYGGEKADKYNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H10F3NO2 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

ethyl 4-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-5(2)7(13-6)9(10,11)12/h4,13H,3H2,1-2H3

InChI Key

FBYGGEKADKYNIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonyl chloride (40.7 mL, 381.67 mmol) was added to the argon degassed solution of ethyl-4-methyl-1H-pyrrole-2-carboxylate (40 g, 254.45 mmol), K2HPO4 (132.9 g, 763.35 mmol), dichlorotris(1,10-phenanthroline) ruthenium (II) hydrate (3.6 g, 5.08 mmol) in acetonitrile. The reaction mixture was stirred for 6 d at room temperature adjacent to a fluorescent light bulb (23 W). The reaction mixture was diluted with EtOAc and H2O. The aqueous layer was extracted with EtOAc (2×700 mL). Combined organic layer was dried over anhydrous Na2SO4, concentrated under reduced pressure to yield crude mass which was then purified by column chromatography (100-200 mesh Silica gel; 20% ethyl acetate/hexane; Rff-value 0.7) to afford title compound (25 g, 71.13% yield, white color solid).
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
K2HPO4
Quantity
132.9 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorotris(1,10-phenanthroline) ruthenium (II) hydrate
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71.13%

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